molecular formula C22H27N3O3S B11977265 4-Methyl-N-[1-(3-morpholin-4-yl-propylcarbamoyl)-2-thiophen-2-yl-vinyl]-benzamide

4-Methyl-N-[1-(3-morpholin-4-yl-propylcarbamoyl)-2-thiophen-2-yl-vinyl]-benzamide

Cat. No.: B11977265
M. Wt: 413.5 g/mol
InChI Key: YNKDGXMYPCVFLF-SILNSSARSA-N
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Description

4-Methyl-N-[1-(3-morpholin-4-yl-propylcarbamoyl)-2-thiophen-2-yl-vinyl]-benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[1-(3-morpholin-4-yl-propylcarbamoyl)-2-thiophen-2-yl-vinyl]-benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzoyl chloride with 3-morpholin-4-yl-propylamine to form an amide intermediate. This intermediate is then reacted with 2-thiophen-2-yl-vinyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or DMF and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[1-(3-morpholin-4-yl-propylcarbamoyl)-2-thiophen-2-yl-vinyl]-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

4-Methyl-N-[1-(3-morpholin-4-yl-propylcarbamoyl)-2-thiophen-2-yl-vinyl]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-[1-(3-morpholin-4-yl-propylcarbamoyl)-2-thiophen-2-yl-vinyl]-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride
  • 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
  • 3-Morpholin-4-ylmethyl-1H-indole

Uniqueness

4-Methyl-N-[1-(3-morpholin-4-yl-propylcarbamoyl)-2-thiophen-2-yl-vinyl]-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

4-methyl-N-[(Z)-3-(3-morpholin-4-ylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H27N3O3S/c1-17-5-7-18(8-6-17)21(26)24-20(16-19-4-2-15-29-19)22(27)23-9-3-10-25-11-13-28-14-12-25/h2,4-8,15-16H,3,9-14H2,1H3,(H,23,27)(H,24,26)/b20-16-

InChI Key

YNKDGXMYPCVFLF-SILNSSARSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCCN3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCCN3CCOCC3

Origin of Product

United States

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